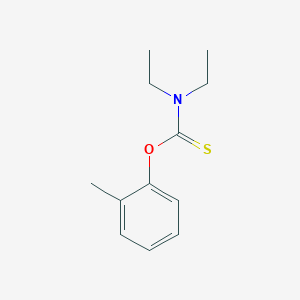
O-(2-Methylphenyl) diethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-Methylphenyl) diethylcarbamothioate is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a diethylcarbamothioate group attached to a 2-methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Methylphenyl) diethylcarbamothioate typically involves the reaction of 2-methylphenol with diethylcarbamothioyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamothioyl chloride. The general reaction scheme is as follows:
2-Methylphenol+Diethylcarbamothioyl chloride→O-(2-Methylphenyl) diethylcarbamothioate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
O-(2-Methylphenyl) diethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the diethylcarbamothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
O-(2-Methylphenyl) diethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of O-(2-Methylphenyl) diethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-(2-Methylphenyl) diethylcarbamate
- O-(2-Methylphenyl) dimethylcarbamothioate
- O-(2-Methylphenyl) diethylcarbamate
Uniqueness
O-(2-Methylphenyl) diethylcarbamothioate is unique due to its specific structural features and reactivity. The presence of the diethylcarbamothioate group imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
82125-29-9 |
|---|---|
Molekularformel |
C12H17NOS |
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
O-(2-methylphenyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C12H17NOS/c1-4-13(5-2)12(15)14-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
XQGJQJJSQAQSGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)OC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


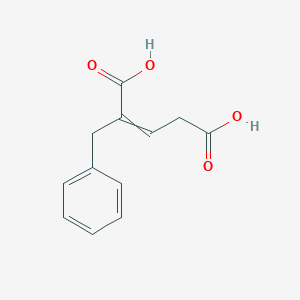
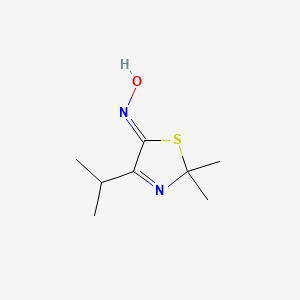
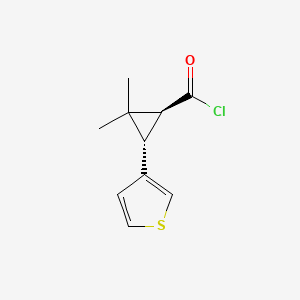
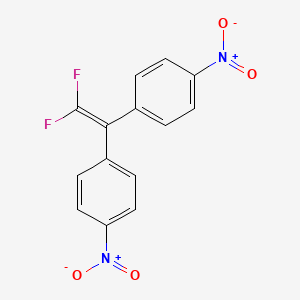
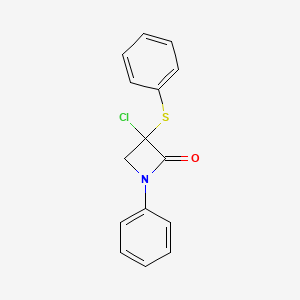

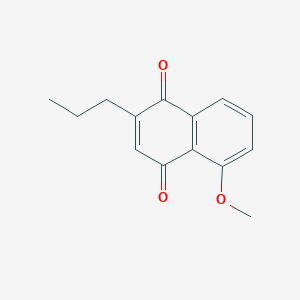
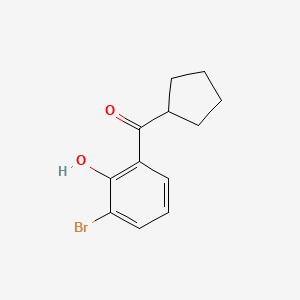
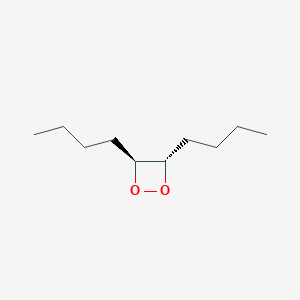
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
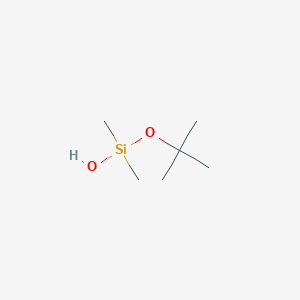
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)
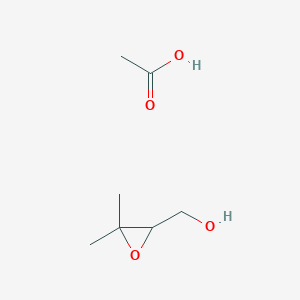
![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)
